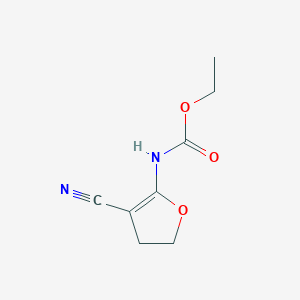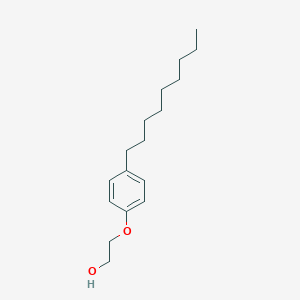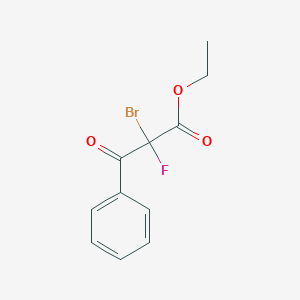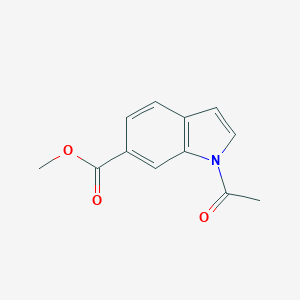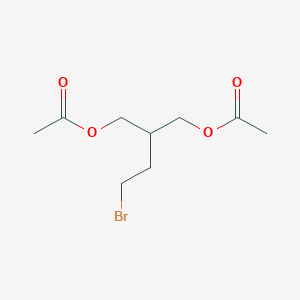
2-(乙酰氧基甲基)-4-溴丁酸乙酯
描述
2-(Acetoxymethyl)-4-bromobutyl acetate is an organic compound that features both acetoxymethyl and bromobutyl functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both acetoxy and bromine groups makes it a versatile intermediate for further chemical transformations.
科学研究应用
2-(Acetoxymethyl)-4-bromobutyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate typically involves the reaction of 4-bromobutanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate acetoxymethyl group, which is then esterified to form the final product.
Industrial Production Methods: In an industrial setting, the production of 2-(Acetoxymethyl)-4-bromobutyl acetate can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and efficient purification techniques ensures the production of high-quality product.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(Acetoxymethyl)-4-bromobutyl acetate can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The acetoxymethyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding butyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted butyl acetates.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions yield butyl acetate derivatives.
作用机制
The mechanism of action of 2-(Acetoxymethyl)-4-bromobutyl acetate involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The acetoxymethyl group can be hydrolyzed by esterases, while the bromine atom can participate in halogen bonding with target proteins, influencing their activity.
相似化合物的比较
2-(Acetoxymethyl)-4-chlorobutyl acetate: Similar structure but with a chlorine atom instead of bromine.
2-(Acetoxymethyl)-4-iodobutyl acetate: Contains an iodine atom, which can affect its reactivity and biological activity.
2-(Acetoxymethyl)-4-fluorobutyl acetate: Fluorine substitution can lead to different pharmacokinetic properties.
Uniqueness: 2-(Acetoxymethyl)-4-bromobutyl acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding
属性
IUPAC Name |
[2-(acetyloxymethyl)-4-bromobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVYTSAUFAJNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCBr)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
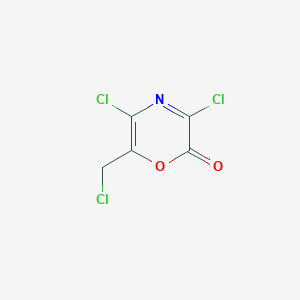
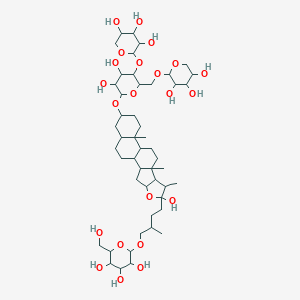
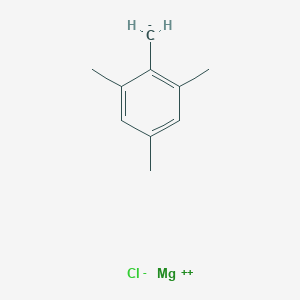
![3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B143966.png)
![5-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B143968.png)
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
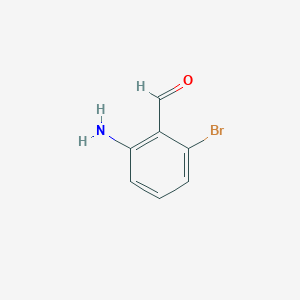
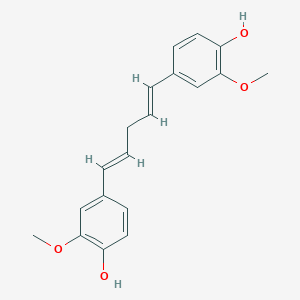
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)

